molecular formula C13H17NOSi B1521769 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1203499-15-3

6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B1521769
M. Wt: 231.36 g/mol
InChI Key: KSIXFIRSSFJEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine” is a heterocyclic compound . It has the empirical formula C13H17NOSi and a molecular weight of 231.37 .


Molecular Structure Analysis

The SMILES string of the molecule is CSi(C)c1cc2ncc(CC=C)cc2o1 . This provides a text representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its LogP value, which represents its lipophilicity, is 3.10150 . This could influence its solubility and permeability characteristics.

Scientific Research Applications

Synthesis and Chemical Reactions

6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine is involved in various synthesis processes and chemical reactions. For instance, studies have explored efficient approaches to functionalized 2-substituted furopyridines, which include the synthesis of furo[3,2-b]pyridines through coupling and cyclization processes using catalyst systems like PdCl2(PPh3)2-CuI and Pd2(dba)3-P(t-Bu)3. This indicates the compound's utility in creating diverse furopyridine derivatives for further chemical research (Arcadi et al., 2002).

Pharmacological Potential

The compound's derivatives have shown potential in pharmacology. For example, the synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine derivatives, which were then screened for anticancer activity, demonstrates the compound’s relevance in the development of new therapeutic agents (Naresh Kumar et al., 2016).

Catalysis and Material Science

Furo[3,2-b]pyridines, which include 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine, are also significant in catalysis and material science. For example, the cobalt-catalyzed synthesis of vitamin B6 showcases the use of related compounds in catalytic processes (Parnell & Vollhardt, 1985).

Organic Synthesis Methodologies

The compound plays a role in developing new organic synthesis methodologies. For instance, its derivatives are utilized in the Mechanochemical synthesis of base-free tris(allyl)aluminum complexes, indicating its importance in novel synthesis techniques (Rightmire, Hanusa, & Rheingold, 2014).

properties

IUPAC Name

trimethyl-(6-prop-2-enylfuro[3,2-b]pyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOSi/c1-5-6-10-7-12-11(14-9-10)8-13(15-12)16(2,3)4/h5,7-9H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIXFIRSSFJEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674114
Record name 6-(Prop-2-en-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine

CAS RN

1203499-15-3
Record name 6-(2-Propen-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Prop-2-en-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine

Citations

For This Compound
1
Citations
KN Voronin - 2012 - dl.uncw.edu
Silicon is a very useful hetereoelement in synthetic organic and biological chemistry. 1 In contrast to carbon, silicon posesses 3d orbitals that allow hypervalent chemistry to take place. It …
Number of citations: 3 dl.uncw.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.